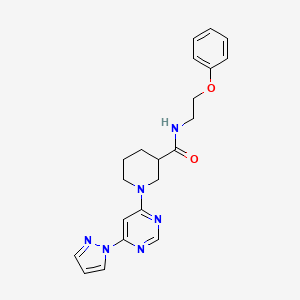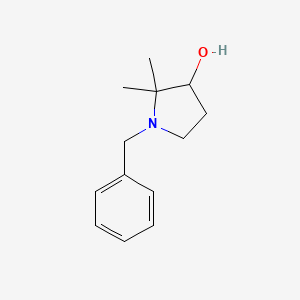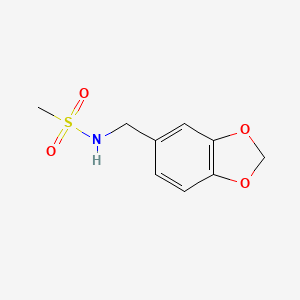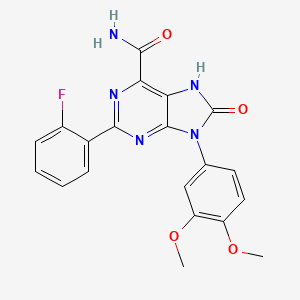
Bis-SS-C3-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is a versatile small molecule scaffold used in various scientific and industrial applications. It is known for its unique structure, which includes two pyrrolidinone rings and a disulfide bond, making it a valuable compound in synthetic chemistry and bioconjugation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate typically involves the reaction of N-hydroxysuccinimide with a disulfide-containing compound under mild conditions to preserve the integrity of the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves large-scale activation of polyethylene glycol with N-hydroxysuccinimide and a coupling agent. The activated polyethylene glycol is then reacted with a disulfide-containing compound in a large reactor to produce the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the N-hydroxysuccinimide groups are replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The disulfide bond in the compound can be reduced to form two thiol groups under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Major Products Formed
Substitution Reactions: The major products are amide or thioester derivatives, depending on the nucleophile used.
Reduction Reactions: The major products are the corresponding thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves the formation of reversible bonds between biological macromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions to release the conjugated molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NHS-PEG2-SS-PEG2-NHS: This compound has a similar structure but with a longer polyethylene glycol chain.
NHS-PEG3-SS-PEG3-NHS: Another similar compound with an even longer polyethylene glycol chain.
NHS-PEG4-SS-PEG4-NHS: This compound contains the longest polyethylene glycol chain among the similar compounds.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is unique due to its specific combination of pyrrolidinone rings and a disulfide bond, which provides a balance of stability and reactivity, making it highly versatile for various applications in synthetic chemistry and bioconjugation .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMACUPMXOQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/new.no-structure.jpg)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2866740.png)
![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)




![4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2866752.png)

![3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)

